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Compound of Interest

Compound Name: Decane

Cat. No.: B7769320

This guide provides a comprehensive validation of commonly used molecular dynamics (MD)
force fields for simulating the physical properties of liquid decane. The performance of five
prominent force fields—AMBER, CHARMM, GROMOS, OPLS, and TraPPE—is objectively
compared against experimental data for density, enthalpy of vaporization, viscosity, and self-
diffusion coefficient. This document is intended for researchers, scientists, and drug
development professionals who utilize MD simulations and require an accurate representation
of aliphatic hydrocarbon chains.

Data Presentation

The following tables summarize the quantitative comparison of simulated properties of liquid
decane from various force fields against experimental values at standard and elevated
conditions.

Table 1: Density of Liquid Decane
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Simulated Experiment
. Temperatur Pressure . .
Force Field Type Density al Density
e (K) (atm)
(glcm?) (glcm?)
Experimental - 298.15 1 - 0.7298
AMBER
All-Atom 298.15 1 0.744 0.7298
(GAFF2)
OPLS-AA All-Atom 298.15 1 0.728 0.7298
L-OPLS All-Atom 298.15 1 0.730 0.7298
COMPASS All-Atom 350 29.6 0.706 ~0.692
TraPPE-UA United-Atom 298.15 1 0.729 0.7298
Table 2: Enthalpy of Vaporization of Liquid Decane
Simulated Experimental
) Temperature
Force Field Type K) AH_vap AH_vap
(kd/mol) (kd/mol)
Experimental - 298.15 - 51.42[1]
N 39.1 (at boiling
AMBER (GAFF2)  All-Atom 447 (boiling pt) 41.5 )
P
OPLS/2020 All-Atom 298.15 51.55 51.42[1]
TraPPE-UA United-Atom 298.15 50.88 51.42[1]

Table 3: Viscosity of Liquid Decane
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Simulated Experiment
. Temperatur Pressure . . . .
Force Field Type Viscosity al Viscosity
e (K) (atm)
(mPa-s) (mPa-s)
Experimental - 298.15 1 - 0.875
AMBER All-Atom 300 1 ~1.225 ~0.85
OPLS-AA
All-Atom 298.15 1 0.88 0.875
(TTK)
L-OPLS All-Atom 350 29.6 0.52 ~0.50
COMPASS All-Atom 350 29.6 0.51 ~0.50
TraPPE-UA United-Atom 298.15 1 0.68 0.875
Table 4: Self-Diffusion Coefficient of Liquid Decane
. Experiment
. Temperatur  Pressure Simulated D
Force Field Type al D (10—°
e (K) (atm) (10-° m?s)
m?/s)
Experimental - 298.15 1 - 1.05
OPLS-AA All-Atom 298.15 1 0.95 1.05
L-OPLS All-Atom 298.15 1 1.10 1.05
TraPPE-UA United-Atom 298.15 1 1.45 1.05

Note: Data for GROMOS and CHARMM force fields specifically for liquid decane were not
readily available in the reviewed literature. Researchers are advised to perform their own
benchmarks or consult literature on similar n-alkanes for these force fields.

Experimental and Simulation Protocols
Experimental Protocols

The experimental data cited in this guide were obtained using established laboratory
techniques:
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» Density: Liquid densities are typically measured using vibrating tube densimeters. The
instrument measures the oscillation period of a U-shaped tube filled with the sample, which
is directly related to the density of the liquid.

o Enthalpy of Vaporization: This property is often determined from vapor pressure
measurements at different temperatures using techniques like the gas saturation method or
differential scanning calorimetry (DSC). The Clausius-Clapeyron equation is then used to
derive the enthalpy of vaporization.

« Viscosity: Viscosities of liquids like decane are measured using various types of
viscometers, such as rolling ball, capillary, or rotational viscometers. These instruments
measure the fluid's resistance to flow under controlled conditions.[2]

 Self-Diffusion Coefficient: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the
pulsed-field gradient (PFG) NMR technique, is a common method for measuring the self-
diffusion coefficient of molecules in a liquid. This technique monitors the translational motion
of molecules over a known time interval.

Simulation Protocols

The simulation results presented were generated using molecular dynamics simulations with
different force fields. While specific parameters may vary between studies, a general workflow
is typically followed.

System Setup:

« Initial Configuration: A simulation box is filled with a predetermined number of decane
molecules (typically ranging from a few hundred to a few thousand). The initial positions are
often set on a lattice or placed randomly.

» Force Field Application: The chosen force field (e.g., AMBER, OPLS-AA, TraPPE-UA)
defines the potential energy function of the system, including parameters for bonded (bonds,
angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. All-atom (AA)
force fields explicitly represent all atoms, including hydrogens, while united-atom (UA) force
fields group nonpolar hydrogens with their adjacent carbon atom into a single interaction site.

[3]
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Simulation Execution:

e Energy Minimization: The initial system is subjected to an energy minimization procedure to
relax any unfavorable contacts or geometries.

o Equilibration: The system is then equilibrated in a stepwise manner. This usually involves a
period of simulation in the NVT (constant number of particles, volume, and temperature)
ensemble to bring the system to the desired temperature, followed by a longer equilibration
in the NPT (constant number of particles, pressure, and temperature) ensemble to achieve
the correct density. Temperature is maintained using a thermostat (e.g., Nosé-Hoover), and
pressure is controlled by a barostat (e.g., Parrinello-Rahman).

e Production Run: Once the system is equilibrated (i.e., properties like temperature, pressure,
and potential energy are stable), a production run is performed in the NPT or NVT ensemble,
during which the atomic trajectories are saved for later analysis. Simulation times for
calculating transport properties like viscosity and diffusion are typically in the nanosecond
range.

Property Calculation:

o Density: Calculated as the average mass of the simulation box divided by the average
volume during the NPT production run.

o Enthalpy of Vaporization (AH_vap): Calculated as the difference between the average
potential energy of a single molecule in the gas phase and the average potential energy per
molecule in the liquid phase, plus the RT term (AH_vap = E_gas - E_liquid + RT).

 Viscosity: Often calculated from the integral of the stress autocorrelation function using the
Green-Kubo relations during an equilibrium MD simulation.[2]

» Self-Diffusion Coefficient: Calculated from the mean square displacement (MSD) of the
molecules over time, according to the Einstein relation.

Mandatory Visualization
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Workflow for Validating Molecular Dynamics Force Fields
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Caption: A flowchart illustrating the process of validating a molecular dynamics force field.
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Summary of Force Field Performance

Based on the available data for liquid decane:

o All-Atom (AA) Force Fields (AMBER, OPLS-AA, L-OPLS, COMPASS): These force fields
generally provide a good to excellent prediction of the thermodynamic and transport
properties of liquid decane. The L-OPLS and the Tobias, Tu, and Klein parameterization of
OPLS-AA show particularly strong agreement with experimental values for viscosity and
diffusion.[4][5] The COMPASS force field also performs well, especially at higher
temperatures.[6] While AMBER (GAFF2) shows a slight overestimation of density, it provides
reasonable estimates for other properties.[2][7]

e United-Atom (UA) Force Fields (TraPPE-UA): The TraPPE-UA force field demonstrates
excellent performance in predicting thermodynamic properties like density and enthalpy of
vaporization, often with results very close to experimental values.[3] However, it tends to
underestimate the viscosity and overestimate the self-diffusion coefficient, which is a known
characteristic of UA models due to their smoother energy landscape.[4][5] Despite this, its
computational efficiency makes it an attractive option, especially for large systems or long
simulations where exact transport properties are not the primary focus.[3]

In conclusion, the choice of force field depends on the specific research goals. For high
accuracy in predicting both thermodynamic and transport properties, well-parameterized all-
atom force fields like L-OPLS are recommended. For studies where computational efficiency is
paramount and thermodynamic properties are of primary interest, united-atom force fields like
TraPPE-UA offer a reliable alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9648167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648167/
https://oar.princeton.edu/verify?return_to=https://oar.princeton.edu/rt4ds/file/14706/Atomistic+Molecular+Dynamics+Simulations+of+Carbon+Dioxide+Diffusivity+in+n-Hexane%2C+n-Decane%2C+n-Hexadecane%2C+Cyclohexane%2C+and+Squalane.pdf
https://www.semanticscholar.org/paper/Shear-viscosity-of-linear-alkanes-through-molecular-Payal-Balasubramanian/1f6b209b71bc3f70c81ccb7d41493e5c3a645c9d
https://www.semanticscholar.org/paper/Shear-viscosity-of-linear-alkanes-through-molecular-Payal-Balasubramanian/1f6b209b71bc3f70c81ccb7d41493e5c3a645c9d
http://www.heatenergist.org/upload/publication/J%20Mol%20Liquids.pdf
https://www.mdpi.com/2673-8015/1/1/4
https://www.benchchem.com/product/b7769320#validating-molecular-dynamics-force-fields-for-liquid-decane
https://www.benchchem.com/product/b7769320#validating-molecular-dynamics-force-fields-for-liquid-decane
https://www.benchchem.com/product/b7769320#validating-molecular-dynamics-force-fields-for-liquid-decane
https://www.benchchem.com/product/b7769320#validating-molecular-dynamics-force-fields-for-liquid-decane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7769320?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

